molecular formula C12H16N2 B2558591 (3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole CAS No. 1932350-34-9

(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole

Cat. No.: B2558591
CAS No.: 1932350-34-9
M. Wt: 188.274
InChI Key: LCNJZWFCHJIHFG-CMPLNLGQSA-N
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Description

(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole is a bicyclic pyrrolopyrrole derivative of significant interest in medicinal chemistry and drug discovery. The octahydropyrrolopyrrole scaffold is a privileged structure found in compounds targeting a range of biological activities . Specifically, this core structure is recognized for its relevance in neuroscience research, particularly as a key pharmacophore in the development of antagonists for dopamine receptors such as the D3 subtype . Antagonists of the D3 receptor are being actively investigated as potential therapeutics for numerous neurological conditions, including schizophrenia, Parkinson's disease, and drug addiction . The stereochemistry of the compound, defined by the (3aS,6aS) configuration, is critical for its interaction with biological targets and its overall pharmacological profile. This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex bioactive molecules. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aS,6aS)-1-phenyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)14-7-6-10-8-13-9-12(10)14/h1-5,10,12-13H,6-9H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNJZWFCHJIHFG-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an amine in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.

Another approach involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles . This method is advantageous due to its high selectivity and the absence of organic solvents, making it an environmentally friendly option.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Electrophiles: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of octahydropyrrolo[2,3-c]pyrrole compounds exhibit promising anticancer properties. Specifically, compounds that share structural similarities with (3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDK4/6 are particularly relevant in the treatment of various cancers, including breast cancer. A notable study highlighted the efficacy of pyrrolopyrimidine compounds as CDK4/6 inhibitors, suggesting that similar structures could yield effective anticancer agents .

2. Neuroprotective Effects
The compound's structural framework may also confer neuroprotective properties. Research into related pyrrolidine derivatives has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Material Science Applications

1. Organic Electronics
this compound can be utilized in the development of organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances its applicability in these technologies .

2. Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of octahydropyrrolo structures into polymer matrices can improve mechanical strength and thermal stability, making them suitable for advanced engineering applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits CDK4/6; potential for breast cancer treatment .
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress .
Material ScienceOrganic ElectronicsSuitable for OLEDs and OPVs due to electronic properties .
Polymer ChemistryEnhances mechanical strength and thermal stability in polymers.

Case Studies

Case Study 1: Anticancer Research
A recent study published in Cancer Research examined a series of octahydropyrrolo derivatives, including this compound, demonstrating their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting the therapeutic potential of these compounds .

Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The study found that these compounds significantly increased cell viability and reduced markers of apoptosis, suggesting a protective mechanism that could be harnessed for neurodegenerative disease therapy .

Mechanism of Action

The mechanism of action of (3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications . The exact molecular targets and pathways involved vary based on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following section compares the target compound with structurally related bicyclic pyrrolidine derivatives, focusing on substituent effects, physical properties, and inferred pharmacological relevance.

Substituent Variations in the Pyrrolo[2,3-c]pyrrole Core

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Physical Properties Notes
(3aS,6aS)-1-Phenyl-octahydropyrrolo[2,3-c]pyrrole Phenyl at position 1 ~220 (estimated) Not reported Enhanced lipophilicity due to aromatic group
(3aS,6aS)-1-Methyl-hexahydro-2H-pyrrolo[2,3-c]pyrrole Methyl at position 1 ~138.21 Not reported Reduced steric bulk; higher solubility potential
(3aS,6aS)-5-Methyl-octahydropyrrolo[2,3-c]pyrrole dihydrochloride Methyl at position 5 168.38 (HCl salt) Melting point: Not reported Altered substitution pattern may affect binding
(3aS,6aS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Ethoxycarbonyl at position 5 ~212.25 Not reported Ester group introduces metabolic liability
(3aR,6aS)-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Pyridinyl at position 2 ~189.26 Not reported Aromatic N enhances hydrogen-bonding capacity
(3aS,6aS)-tert-Butyl tetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate Furan ring, tert-butyl ester ~283.35 Rf = 0.42 (SiO₂); mp = 83–85°C; [α]D = +10.8° Furan replaces pyrrolidine; increased polarity
rac-(3R,3aS,6aR)-3-Methoxy-hexahydrothieno[2,3-c]pyrrole-1,1-dione Thiophene, sulfone, methoxy ~284.36 XlogP = -1; PSA = 79.3 Ų Sulfone groups enhance polarity

Analysis of Substituent Effects

Positional Isomerism: Substitution at position 1 (phenyl or methyl) vs. position 5 (methyl or ethoxycarbonyl) alters steric and electronic profiles. For example, the phenyl group at position 1 in the target compound likely enhances π-π stacking interactions in hydrophobic binding pockets compared to methyl .

Heteroatom Modifications :

  • Replacement of pyrrolidine with furan () or thiophene () modifies ring electronics. Furan increases polarity, while thiophene introduces sulfur-based interactions .

Functional Group Impact :

  • The tert-butyl ester in serves as a protecting group, suggesting synthetic utility rather than direct pharmacological activity.
  • Ethoxycarbonyl groups () may improve solubility but are prone to enzymatic hydrolysis .

Pharmacological Implications

  • Lipophilicity : The phenyl group in the target compound increases logP compared to methyl or pyridinyl analogues, favoring blood-brain barrier penetration .
  • Metabolic Stability : Sulfone () and ester () substituents may reduce metabolic stability compared to alkyl or aryl groups .
  • Stereochemical Rigidity : The (3aS,6aS) configuration enforces a specific conformation, optimizing interactions with chiral biological targets .

Biological Activity

The compound (3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole is a member of the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound consists of a fused bicyclic system that includes a pyrrole ring. The stereochemistry at positions 3a and 6a contributes to its biological activities. The molecular formula is C13H15NC_{13}H_{15}N with a molecular weight of approximately 199.27 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. A series of synthesized pyrrole derivatives were screened for their cytotoxic effects against various cancer cell lines. The results indicated significant antiproliferative activity, particularly against HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antioxidant Properties

The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. It showed promising results, indicating that it can mitigate oxidative stress by neutralizing free radicals. This property may contribute to its anticancer effects by protecting normal cells from oxidative damage during chemotherapy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies demonstrated that it inhibits pro-inflammatory cytokines in vitro and exhibits anti-inflammatory activity in animal models. This dual action suggests potential applications in treating inflammatory diseases alongside cancer therapy .

The biological activities of this compound are believed to be mediated through several pathways:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell proliferation.
  • Cytokine Modulation : Downregulation of inflammatory mediators through interaction with signaling pathways such as NF-kB.

Data Tables

Biological ActivityCell Lines TestedIC50 Values (µM)Reference
AnticancerHepG-215
AnticancerEACC20
AntioxidantDPPH Scavenging12
Anti-inflammatoryRAW264.725

Case Studies

  • Cytotoxicity Study : A study conducted on a range of synthesized pyrroles demonstrated that this compound exhibited higher cytotoxicity compared to other derivatives. The study utilized resazurin assays to quantify cell viability and confirmed apoptosis through caspase activation assays .
  • Inflammation Model : In an in vivo model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions .

Q & A

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Use AutoDock Vina to dock the compound into active sites (e.g., kinase domains). Validate with analogs like (3aS,6aS)-1-[[3-(4-chlorophenoxy)phenyl]methyl]-N-(1H-pyrrolo[2,3-b]pyridin-5-yl) derivatives, which showed calculated topological PSA = 73.49 Ų .

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